molecular formula C9H8ClNO B15071015 4-Amino-7-chloro-indan-1-one

4-Amino-7-chloro-indan-1-one

Cat. No.: B15071015
M. Wt: 181.62 g/mol
InChI Key: IRHQNSQVEDPHBD-UHFFFAOYSA-N
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Description

4-Amino-7-chloro-indan-1-one is a chemical compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of both amino and chloro substituents on the indanone core makes this compound a compound of interest for researchers due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-chloro-indan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chlorobenzaldehyde and aniline.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chlorobenzaldehyde and aniline.

    Cyclization: The intermediate undergoes cyclization to form the indanone core structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-chloro-indan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Amino-7-chloro-indan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurodegenerative disorders and infections.

    Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-7-chloro-indan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-7-chloro-1-indanone: Similar in structure but lacks the amino group at the 4-position.

    7-Chloro-1-indanone: Lacks the amino group, making it less versatile in certain reactions.

    4-Amino-1-indanone: Lacks the chloro group, which may affect its biological activity.

Uniqueness

4-Amino-7-chloro-indan-1-one is unique due to the presence of both amino and chloro substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

4-amino-7-chloro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8ClNO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4,11H2

InChI Key

IRHQNSQVEDPHBD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)N)Cl

Origin of Product

United States

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